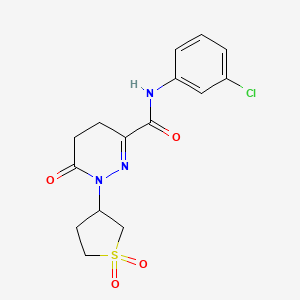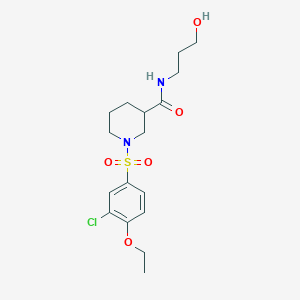![molecular formula C26H29N3O5S B11132218 4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11132218.png)
4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 4-methoxybenzyl chloride.
Formation of the Sulfonamide Moiety: The sulfonamide group is formed by reacting the intermediate compound with benzenesulfonyl chloride under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with 3-methyl-N-phenylbenzene-1-sulfonamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines such as norepinephrine and epinephrine. This leads to relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it potentially useful for treating conditions like hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and sulfonamide moieties contribute to its high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C26H29N3O5S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C26H29N3O5S/c1-20-18-24(35(31,32)27-21-6-4-3-5-7-21)12-13-25(20)34-19-26(30)29-16-14-28(15-17-29)22-8-10-23(33-2)11-9-22/h3-13,18,27H,14-17,19H2,1-2H3 |
InChI Key |
KNAPEBVUHJRRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132139.png)
![4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11132150.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11132158.png)
![5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11132163.png)

![N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11132186.png)
![prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11132194.png)
![6-imino-N-(2-methylpropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132196.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11132212.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11132215.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132225.png)

![N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11132235.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B11132243.png)
